molecular formula C10H13N3 B13200095 1,2,3,4-Tetrahydroisoquinoline-7-carboximidamide

1,2,3,4-Tetrahydroisoquinoline-7-carboximidamide

Cat. No.: B13200095
M. Wt: 175.23 g/mol
InChI Key: AKAWVMUCDBUREQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-7-carboximidamide is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Biological Activity

1,2,3,4-Tetrahydroisoquinoline-7-carboximidamide (THIQ-7-CI) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C10H12N4O
  • Molecular Weight : 204.23 g/mol
  • IUPAC Name : this compound

THIQ-7-CI exhibits biological activity primarily through its interaction with various molecular targets:

  • Enzyme Inhibition : Studies indicate that THIQ-7-CI can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters such as dopamine and serotonin .
  • Receptor Modulation : The compound has been observed to interact with neurotransmitter receptors, particularly dopamine receptors (D1 and D2). This interaction may influence dopaminergic signaling pathways, making it a candidate for neuroprotective applications .
  • Antioxidant Activity : THIQ-7-CI has demonstrated antioxidant properties by enhancing the levels of glutathione and other protective molecules within cells, potentially mitigating oxidative stress .

In Vitro Studies

In vitro studies have shown that THIQ-7-CI can reduce oxidative stress markers in neuronal cell lines. For example, treatment with THIQ-7-CI resulted in a significant increase in glutathione levels while decreasing reactive oxygen species (ROS) production .

In Vivo Studies

Animal models have been utilized to assess the neuroprotective effects of THIQ-7-CI. In a study involving mice subjected to neurotoxic agents, administration of THIQ-7-CI led to improved behavioral outcomes and reduced neuronal damage compared to control groups .

Neuroprotective Effects

A notable case study involved the application of THIQ-7-CI in a model of Parkinson's disease. Mice treated with THIQ-7-CI exhibited reduced motor deficits and preserved dopaminergic neurons compared to untreated controls. This suggests that THIQ-7-CI may have therapeutic potential for neurodegenerative diseases .

Anticancer Activity

Research has also explored the anticancer properties of THIQ-7-CI. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. These findings support further investigation into its role as a potential anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
1-Benzyl-1,2,3,4-tetrahydroisoquinolineNeurotoxic effects in high dosesDopamine receptor modulation
HigenamineNeuroprotectiveAntioxidant activity
1-Methyl-1,2,3,4-tetrahydroisoquinolineNeurorestorativeGlutathione enhancement

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-7-carboximidamide

InChI

InChI=1S/C10H13N3/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-2,5,13H,3-4,6H2,(H3,11,12)

InChI Key

AKAWVMUCDBUREQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.